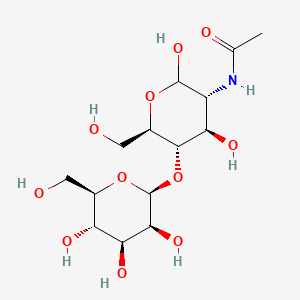
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine
概要
説明
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine is a compound involved in the metabolism of N-glycans. It is systematically named this compound:phosphate alpha-D-mannosyltransferase . This compound is significant in biochemical processes, particularly in the degradation of host-derived N-glycans by certain anaerobic bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine involves the reaction between this compound and phosphate, resulting in the formation of N-acetyl-D-glucosamine and alpha-D-mannose 1-phosphate . This reaction is catalyzed by the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase, which is isolated from the anaerobic bacterium Bacteroides thetaiotaomicron .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research and production are conducted in laboratory settings, focusing on its enzymatic synthesis and characterization .
化学反応の分析
Types of Reactions
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine primarily undergoes phosphorolysis, a type of substitution reaction where a phosphate group replaces a glycosidic bond . This reaction is reversible and follows a sequential Bi Bi mechanism .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include phosphate and various glycoside hydrolases such as alpha-mannosidase, beta-N-acetylhexosaminidase, exo-alpha-sialidase, and endo-beta-N-acetylglucosaminidase . The reaction conditions typically involve anaerobic environments and specific pH levels conducive to enzyme activity .
Major Products Formed
The major products formed from the reactions involving this compound are N-acetyl-D-glucosamine and alpha-D-mannose 1-phosphate .
科学的研究の応用
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine has several scientific research applications:
作用機序
The mechanism of action of 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine involves its role as a substrate for the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase . This enzyme catalyzes the reversible phosphorolysis of the compound, converting it into N-acetyl-D-glucosamine and alpha-D-mannose 1-phosphate . The process is crucial for the degradation of N-glycans and the efficient use of ATP-stored energy in bacterial cells .
類似化合物との比較
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine can be compared with other similar compounds such as:
Beta-1,4-mannooligosaccharide: Involved in similar metabolic pathways and enzymatic reactions.
Beta-1,4-mannosyl-N-acetylglucosamine phosphorylase: Shares the same enzyme class and participates in glycan metabolism.
The uniqueness of this compound lies in its specific role in the degradation of host-derived N-glycans by anaerobic bacteria, making it a valuable compound for studying bacterial metabolism and host-pathogen interactions .
生物活性
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine (ManNAc) is a glycosylated compound that plays a significant role in the metabolism of N-glycans. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview
This compound is involved in various biological processes, particularly in the context of bacterial metabolism and host-pathogen interactions. It is synthesized through enzymatic reactions and exhibits significant biological activity, particularly in cellular signaling and immune responses.
The primary mechanism of action for this compound involves its role as a substrate for specific enzymes, notably β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033). This enzyme catalyzes the reversible phosphorolysis of ManNAc, leading to the production of α-D-mannose 1-phosphate and N-acetyl-D-glucosamine. This pathway is crucial for the efficient utilization of ATP-stored energy in anaerobic bacteria like Bacteroides thetaiotaomicron and contributes to their metabolic flexibility .
1. Metabolic Pathways
Research indicates that this compound is metabolized through a series of glycoside hydrolase-catalyzed reactions. These reactions enable the liberation of ManNAc from N-glycans, allowing its subsequent transport into bacterial cells where it undergoes further metabolic processing .
2. Immune Modulation
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
| Compound | Molecular Weight (g/mol) | Biological Activity | Key Enzymes Involved |
|---|---|---|---|
| This compound | 383.35 | Metabolism of N-glycans; immune modulation | BT1033 (phosphorylase) |
| Beta-1,4-mannooligosaccharide | Varies | Similar metabolic pathways; substrate for glycosidases | Various glycoside hydrolases |
| N-acetylglucosamine | 221.24 | Reduces inflammation; potential neuroprotective effects | Various glycosidases |
Case Study 1: Metabolism in Anaerobic Bacteria
A study identified a gene cluster in Bacteroides thetaiotaomicron that encodes enzymes necessary for the catabolism of N-glycans, including those derived from this compound. The findings suggest that this compound plays a pivotal role in energy metabolism and nutrient acquisition in gut microbiota .
Case Study 2: Clinical Implications
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10+,11+,12-,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-KTNASFDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















